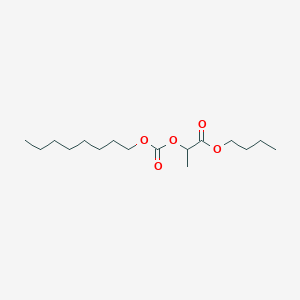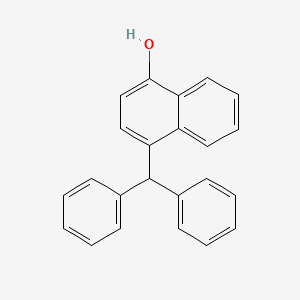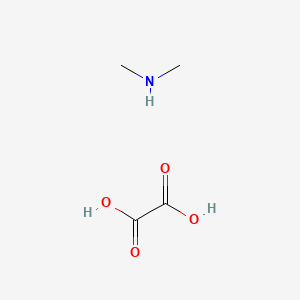
Phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester is an organophosphate compound known for its use as an insecticide and nematicide. This compound is recognized for its ability to inhibit cholinesterase, an enzyme essential for the proper functioning of the nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester involves the reaction of phosphorothioic acid with O-(p-(methylsulfinyl)phenyl) and O,O-dipropyl groups. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions in specialized reactors. The process includes the careful handling of reagents and the use of advanced purification techniques to achieve high purity levels. Safety measures are crucial due to the toxic nature of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to a sulfide.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.
Biology: Investigated for its effects on cholinesterase activity and its potential use in pest control.
Medicine: Studied for its potential therapeutic applications in treating parasitic infections.
Industry: Utilized as an insecticide and nematicide in agricultural practices.
Mécanisme D'action
The compound exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of the target organism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorothioic acid, O,O-diethyl O-(p-(methylsulfinyl)phenyl) ester: Similar structure but with diethyl groups instead of dipropyl.
Phosphorothioic acid, O,O-diethyl O-phenyl ester: Lacks the methylsulfinyl group, making it less effective as a cholinesterase inhibitor.
Uniqueness
Phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester is unique due to its specific combination of functional groups, which confer high potency as a cholinesterase inhibitor and make it particularly effective in pest control applications .
Propriétés
Numéro CAS |
3254-62-4 |
|---|---|
Formule moléculaire |
C13H21O4PS2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(4-methylsulfinylphenoxy)-dipropoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H21O4PS2/c1-4-10-15-18(19,16-11-5-2)17-12-6-8-13(9-7-12)20(3)14/h6-9H,4-5,10-11H2,1-3H3 |
Clé InChI |
LMXCIGBULAWAIL-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=S)(OCCC)OC1=CC=C(C=C1)S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14737977.png)
![O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate](/img/structure/B14737985.png)

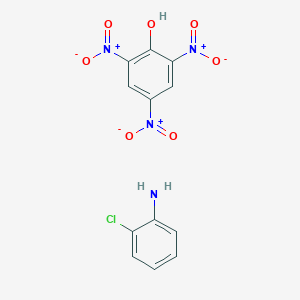
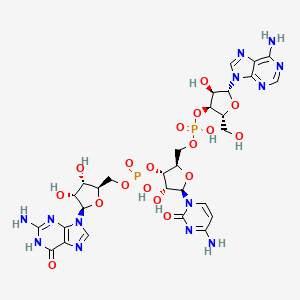
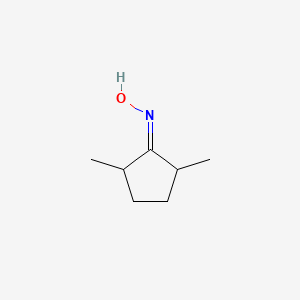
![[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid](/img/structure/B14738023.png)
![1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14738027.png)

![8,10-Diamino-11a,13a-dimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14738037.png)
